4-Acetyl-5-(4-bromo-phenyl)-1-(3-dimethylamino-propyl)-3-hydroxy-1,5-dihydro-pyrrol-2-one
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Overview
Description
4-ACETYL-5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes an acetyl group, a bromophenyl group, a dimethylamino propyl group, and a hydroxy group attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyrrolone ring, followed by the introduction of the acetyl, bromophenyl, and dimethylamino propyl groups under controlled conditions. Common reagents used in these reactions include bromine, acetyl chloride, and dimethylamine, among others. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
4-ACETYL-5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ACETYL-5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-ACETYL-5-(4-CHLOROPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- **4-ACETYL-5-(4-FLUOROPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-ACETYL-5-(4-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromophenyl group, for instance, may enhance its reactivity and binding affinity to certain molecular targets.
Properties
Molecular Formula |
C17H21BrN2O3 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-acetyl-2-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H21BrN2O3/c1-11(21)14-15(12-5-7-13(18)8-6-12)20(17(23)16(14)22)10-4-9-19(2)3/h5-8,15,22H,4,9-10H2,1-3H3 |
InChI Key |
ZKHHTZOWEPAJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CCCN(C)C)O |
Origin of Product |
United States |
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